molecular formula C10H9NO B1331372 1-Methyl-1H-indole-2-carbaldehyde CAS No. 27421-51-8

1-Methyl-1H-indole-2-carbaldehyde

Cat. No.: B1331372
CAS No.: 27421-51-8
M. Wt: 159.18 g/mol
InChI Key: IBNGPIOSWCMJGG-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-2-carbaldehyde is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a methyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the second position. It is a colorless liquid with a faint sweet odor and is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform .

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific derivative and the biological context .

Cellular Effects

Indole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives are known to have various effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Indole derivatives are known to have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

1-Methyl-1H-indole-2-carbaldehyde is likely involved in various metabolic pathways, given that indole derivatives are known to interact with various enzymes and cofactors . These interactions can have various effects on metabolic flux and metabolite levels .

Transport and Distribution

Indole derivatives are known to interact with various transporters and binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Indole derivatives can be directed to specific compartments or organelles by various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-2-carbaldehyde can be synthesized through the reaction of indole with formaldehyde under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the aldehyde group at the second position of the indole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the third position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like Lewis acids.

Major Products:

    Oxidation: 1-Methyl-1H-indole-2-carboxylic acid.

    Reduction: 1-Methyl-1H-indole-2-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Comparison with Similar Compounds

1-Methyl-1H-indole-2-carbaldehyde can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other indole derivatives

Properties

IUPAC Name

1-methylindole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNGPIOSWCMJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295922
Record name 1-Methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27421-51-8
Record name 27421-51-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106285
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylindole-2-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-Methyl-1H-indole-2-carbaldehyde synthesized?

A1: this compound can be synthesized through the Manganese(III) acetate mediated oxidation of 1,2-Dimethyl-1H-indole. This reaction yields this compound as one of the major products, alongside 1-methyl-2- diacetoxymethyl-1H-indole. []

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